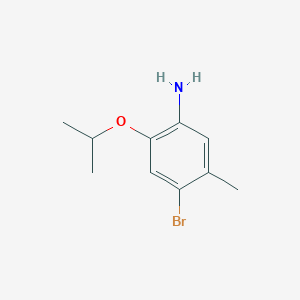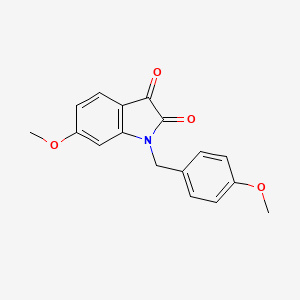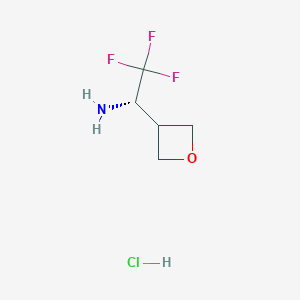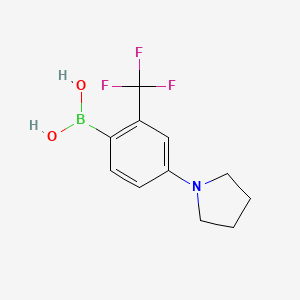![molecular formula C6H12ClNO2 B11757537 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with the molecular formula C6H11NO2·HCl. It is known for its unique structure, which includes both oxygen and nitrogen atoms within a bicyclic framework. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylene glycol with an amine, followed by cyclization using a suitable acid catalyst. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for precise control over reaction parameters and ensures consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted bicyclic compounds with different functional groups.
Applications De Recherche Scientifique
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of oxygen and nitrogen atoms in the bicyclic structure allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride
- 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Uniqueness
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Additionally, its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings.
Propriétés
Formule moléculaire |
C6H12ClNO2 |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
3,7-dioxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5-2-9-4-6(7-5)3-8-1;/h5-7H,1-4H2;1H |
Clé InChI |
CYWVAQCQWSJFMV-UHFFFAOYSA-N |
SMILES canonique |
C1C2COCC(N2)CO1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


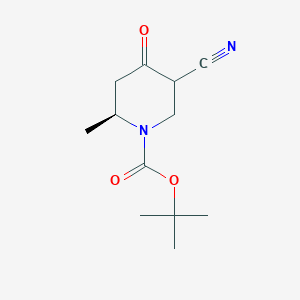
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
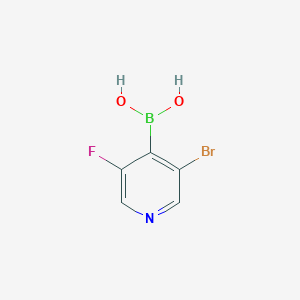
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B11757480.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)

